N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide
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Overview
Description
N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide is a complex organic compound that belongs to the class of oxadiazoles. These compounds are known for their diverse biological activities and are often studied for their potential applications in medicinal chemistry. The presence of the oxadiazole ring, along with the morpholinosulfonyl and benzamide groups, suggests that this compound may exhibit unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide typically involves multiple steps:
Formation of the Oxadiazole Ring: This can be achieved through the cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions. Common reagents include phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
Introduction of the Methylthio Group: The methylthio group can be introduced via nucleophilic substitution reactions, often using methylthiolating agents like methyl iodide (CH₃I) in the presence of a base.
Attachment of the Morpholinosulfonyl Group: This step involves the reaction of a sulfonyl chloride derivative with morpholine, typically in the presence of a base such as triethylamine (TEA).
Final Coupling: The final step involves coupling the oxadiazole intermediate with the morpholinosulfonyl benzamide derivative, often using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like palladium on carbon (Pd/C) with hydrogen gas (H₂).
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO₃) or bromine (Br₂).
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Palladium on carbon with hydrogen gas, sodium borohydride (NaBH₄).
Substitution Reagents: Nitric acid, bromine.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitro derivatives, halogenated compounds.
Scientific Research Applications
Chemistry
In chemistry, N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
Biologically, this compound may exhibit antimicrobial, antifungal, or anticancer activities due to the presence of the oxadiazole ring, which is known for its bioactivity. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine
In medicine, the compound’s potential therapeutic effects are explored, particularly in the development of new drugs. Its ability to interact with specific enzymes or receptors makes it a candidate for drug discovery programs.
Industry
Industrially, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its stability and reactivity profile make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring can interact with biological macromolecules, potentially inhibiting enzyme activity or modulating receptor function. The presence of the morpholinosulfonyl group may enhance its solubility and bioavailability, facilitating its interaction with target sites.
Comparison with Similar Compounds
Similar Compounds
- N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide
- N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide
- N-(5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide
Uniqueness
N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide is unique due to the presence of the methylthio group, which can impart distinct electronic and steric properties. This can influence its reactivity and interaction with biological targets, potentially leading to unique biological activities compared to its analogs.
Properties
IUPAC Name |
N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-4-morpholin-4-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O5S2/c1-30-16-6-2-15(3-7-16)19-22-23-20(29-19)21-18(25)14-4-8-17(9-5-14)31(26,27)24-10-12-28-13-11-24/h2-9H,10-13H2,1H3,(H,21,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJDQMBHOEYTNMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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